molecular formula C13H11NO3 B1609921 4'-Methoxy-3-nitro-1,1'-biphenyl CAS No. 53059-31-7

4'-Methoxy-3-nitro-1,1'-biphenyl

Cat. No.: B1609921
CAS No.: 53059-31-7
M. Wt: 229.23 g/mol
InChI Key: QSDQMICORAGYCY-UHFFFAOYSA-N
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Description

4’-Methoxy-3-nitro-1,1’-biphenyl is an organic compound with the molecular formula C13H11NO3 It is characterized by a biphenyl structure substituted with a methoxy group at the 4’ position and a nitro group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methoxy-3-nitro-1,1’-biphenyl can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of 4’-Methoxy-3-nitro-1,1’-biphenyl typically involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The biphenyl structure allows for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Methoxy-3-nitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

  • 4-Methoxy-3-nitrobenzoic acid
  • 4-Methoxy-3-nitrobenzaldehyde
  • 4-Methoxy-3-amino-1,1’-biphenyl

Comparison: 4’-Methoxy-3-nitro-1,1’-biphenyl is unique due to its biphenyl structure, which provides greater flexibility and potential for functionalization compared to simpler aromatic compounds. Its combination of methoxy and nitro groups also allows for diverse chemical reactivity and applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDQMICORAGYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456656
Record name 4'-Methoxy-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53059-31-7
Record name 4'-Methoxy-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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